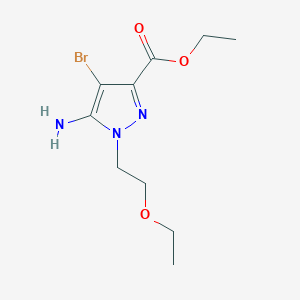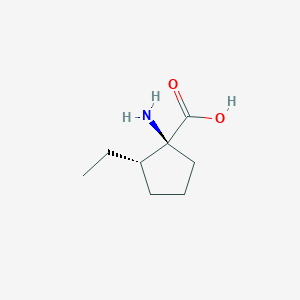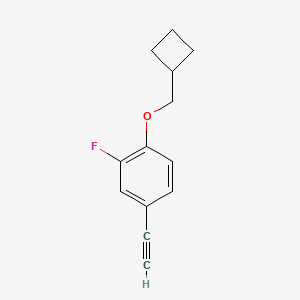
5'-o-(2-Amino-2-deoxy-d-glucopyranosyl)-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is a nucleoside analog, which means it is a modified version of a nucleoside Nucleosides are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine typically involves the glycosylation of cytidine with 2-amino-2-deoxy-D-glucose. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the glucose moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the glucose moiety, while substitution reactions can introduce new functional groups into the cytidine base.
Wissenschaftliche Forschungsanwendungen
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-thymidine: Another nucleoside analog with similar applications in antiviral research.
3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine: A modified nucleoside used in RNA research.
Uniqueness
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This makes it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C15H24N4O9 |
|---|---|
Molekulargewicht |
404.37 g/mol |
IUPAC-Name |
4-amino-1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H24N4O9/c16-7-1-2-19(15(25)18-7)13-12(24)10(22)6(27-13)4-26-14-8(17)11(23)9(21)5(3-20)28-14/h1-2,5-6,8-14,20-24H,3-4,17H2,(H2,16,18,25) |
InChI-Schlüssel |
JYKLRFJMFOYTEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)
